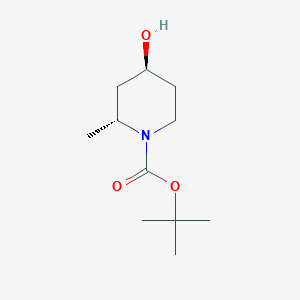

(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine

Description

Significance of Substituted Piperidines as Chiral Scaffolds in Organic and Medicinal Chemistry

The piperidine (B6355638) ring is a prevalent structural motif found in a vast array of natural products, alkaloids, and synthetic pharmaceuticals. nih.govijpsr.com Its derivatives are integral to more than twenty classes of pharmaceutical agents. nih.gov The significance of chiral piperidine scaffolds in drug design is a subject of considerable focus. researchgate.netdoaj.org

The introduction of chiral piperidine units into potential drug molecules can offer several advantages:

Modulation of Physicochemical Properties: The saturated, non-planar structure of the piperidine ring can influence a molecule's solubility, lipophilicity, and metabolic stability. researchgate.netdoaj.org

Enhancement of Biological Activities and Selectivity: The three-dimensional arrangement of substituents on a chiral piperidine scaffold allows for precise spatial interactions with biological targets like enzymes and receptors. This stereochemical precision is often critical for binding affinity and can lead to enhanced potency and selectivity for the intended target over others. researchgate.netresearchgate.net

Improvement of Pharmacokinetic Properties: The incorporation of these scaffolds can positively affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netdoaj.org

Reduction of Toxicity: By optimizing the fit to the target receptor, the required therapeutic dose may be lowered, and off-target effects can be minimized, potentially reducing toxicity. researchgate.netdoaj.org

Due to these favorable attributes, the synthesis of substituted piperidines is an active area of research, with applications in developing antimicrobial, anti-inflammatory, anticancer, and antidepressant agents, among others. ajchem-a.com

Stereochemical Importance of the (2R,4S) Configuration in Piperidine Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design and development. researchgate.net The biological systems with which drugs interact are inherently chiral, meaning they can distinguish between different stereoisomers of a molecule. Enantiomers (non-superimposable mirror images) of a chiral drug can exhibit widely different biological activities, with one enantiomer being active while the other is less active, inactive, or even responsible for adverse effects. researchgate.net

The (2R,4S) configuration of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine defines a specific spatial relationship between the methyl and hydroxyl groups. This fixed, known stereochemistry makes it an invaluable starting material for stereoselective synthesis. nih.gov By using this building block, chemists can construct complex target molecules with multiple chiral centers, ensuring that the final product has the correct, biologically active configuration without the need for difficult separation of stereoisomers later in the synthesis.

For example, a related compound, (2R,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid methyl ester, is noted as a crucial pharmaceutical intermediate. Its unique combination of functional groups and defined stereochemistry makes it a valuable building block for synthesizing enzyme inhibitors, such as those targeting acetyl-coenzyme A carboxylase. This highlights how a specific stereochemical arrangement on the piperidine ring, like the (2R,4S) configuration, provides a precise scaffold for creating molecules that can fit into the active sites of specific enzymes.

Role of Boc Protection in the Synthesis and Functionalization of Piperidine Ring Systems

In multi-step organic synthesis, it is often necessary to temporarily block or "protect" a reactive functional group to prevent it from participating in a reaction occurring elsewhere in the molecule. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines, including the nitrogen atom in the piperidine ring.

The Boc group serves several key functions:

Deactivation of the Nitrogen: The electron-withdrawing nature of the Boc group decreases the nucleophilicity and basicity of the piperidine nitrogen. This prevents the nitrogen from interfering with subsequent reactions, such as those involving strong bases or electrophiles intended to react at other sites on the molecule.

Controlled Deprotection: The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA). This acid-lability allows for the strategic unmasking of the piperidine nitrogen at a specific point in a synthetic sequence, enabling its further functionalization.

Improved Handling: Protection with a Boc group can increase the crystallinity and solubility of piperidine intermediates in organic solvents, which can simplify purification processes like chromatography and crystallization.

The strategic use of the Boc protecting group is a cornerstone of modern synthetic chemistry, enabling the efficient and controlled construction of complex piperidine-containing molecules for pharmaceutical and other applications.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXJVQLRZJXWNM-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](CCN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201149596 | |

| Record name | rel-1,1-Dimethylethyl (2R,4S)-4-hydroxy-2-methyl-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201149596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152491-46-8 | |

| Record name | rel-1,1-Dimethylethyl (2R,4S)-4-hydroxy-2-methyl-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152491-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-1,1-Dimethylethyl (2R,4S)-4-hydroxy-2-methyl-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201149596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2r,4s 1 Boc 2 Methyl 4 Hydroxypiperidine and Analogues

Diastereoselective Synthesis Approaches for Hydroxypiperidine Scaffolds

Achieving specific diastereoselectivity is a fundamental challenge in the synthesis of polysubstituted cyclic compounds. For hydroxypiperidines, controlling the relative stereochemistry of substituents at positions 2 and 4 is essential. Methodologies often rely on carefully designed cyclization strategies or stereoselective additions to pre-existing rings.

Ring Closure Reactions of Precursor Intermediates

The construction of the piperidine (B6355638) ring via the cyclization of acyclic precursors is a powerful strategy that allows for the introduction of stereocenters in a controlled manner. A variety of ring-closing reactions have been developed for this purpose.

One effective method is the copper(I)-catalyzed reductive aldol (B89426) cyclization of α,β-unsaturated amides with ketones, which yields 4-hydroxypiperidin-2-ones with high diastereoselectivity. nih.gov Another approach involves an intramolecular non-classical Corey–Chaykovsky ring-closing reaction of sulfonium (B1226848) salts derived from β-enaminoesters. This methodology can generate two or three new stereogenic centers with high diastereoselectivity, leading to intermediates that can be converted to cis-4-hydroxy-2-methyl piperidine. rsc.org

Ring-closing metathesis (RCM) has also been employed to form the piperidine ring, followed by stereoselective reduction to establish the desired stereochemistry. acs.org For instance, trans-(3S)-amino piperidines with various substituents at the C-4 position have been synthesized using RCM, where the stereochemistry is controlled by starting with a protected D-serine. acs.org Furthermore, radical-mediated amine cyclization offers another route; linear amino-aldehydes can be cyclized using a cobalt(II) catalyst to produce various piperidines. nih.gov A straightforward cyclization can also be achieved by treating 5-halogeno-2-hydroxypentylamine hydrohalide with an inorganic base in water to furnish 3-hydroxypiperidine. google.com

Application of Diastereoselective Reactions utilizing Metal Enolates (e.g., Zinc or Magnesium Enolates)

Metal enolates are highly versatile nucleophilic intermediates in organic synthesis, central to many carbon-carbon and carbon-heteroatom bond-forming reactions that proceed via polar mechanisms. ub.edu These reactions include well-known transformations such as alkylations, aldol and Mannich reactions, and Michael additions. ub.edu The stereochemical outcome of these reactions can often be controlled by the choice of metal, solvent, and chiral auxiliaries.

While the direct application of zinc or magnesium enolates specifically for the synthesis of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine is not extensively detailed in the provided context, the principles of their reactivity are fundamental to constructing such scaffolds. For example, the addition of a metal enolate derived from a ketone to an appropriately substituted amino-aldehyde or imine precursor could establish the C2 and C4 stereocenters in a diastereoselective manner prior to cyclization.

A related strategy involves the use of lithium organometallics. The base n-BuLi, in conjunction with the chiral ligand sparteine (B1682161), can be used to perform a kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines. nih.govwhiterose.ac.uk This process involves the diastereoselective deprotonation to form a chiral organolithium intermediate, which can then be trapped with an electrophile. nih.govwhiterose.ac.uk This demonstrates the potential of organometallic intermediates in controlling stereochemistry on a pre-formed piperidine ring.

Enantioselective Synthesis Strategies for Chiral Piperidine Derivatives

The synthesis of a single enantiomer of a chiral piperidine is paramount for pharmaceutical applications. Strategies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis.

Asymmetric Catalysis with Chiral Auxiliaries (e.g., tert-Butoxycarbonyl Groups)

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. The tert-butoxycarbonyl (Boc) group, while primarily a protecting group, can exert significant stereochemical influence in reactions involving the piperidine ring. The rotational dynamics of the N-Boc group can be critical in reactions such as the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines, where it does not hinder the desired lithiation chemistry. nih.govwhiterose.ac.uk

More direct applications of chiral auxiliaries involve attaching a chiral moiety to the nitrogen atom to guide subsequent transformations. For example, carbohydrate-based auxiliaries, such as D-arabinopyranosylamine, have been successfully used in the stereoselective synthesis of 2-substituted dehydropiperidinones through a domino Mannich–Michael reaction. researchgate.net The chiral auxiliary directs the facial selectivity of nucleophilic additions, allowing for the synthesis of specific piperidine alkaloids. researchgate.net Similarly, chiral oxazolopiperidone lactams, derived from processes like dynamic kinetic resolution, serve as versatile intermediates for the enantioselective synthesis of various piperidine-containing natural products. researchgate.net

Chemoenzymatic Synthetic Routes for Enantiopure Intermediates

Chemoenzymatic synthesis combines the advantages of chemical transformations with the high selectivity of biocatalysts. whiterose.ac.uktaylorfrancis.com This approach is particularly effective for producing enantiopure intermediates for complex molecules. taylorfrancis.com Enzymes can be employed to perform stereoselective reactions on chemically synthesized precursors, providing access to chiral building blocks that are otherwise difficult to obtain. nih.gov

For instance, a chemoenzymatic strategy has been developed for the asymmetric dearomatization of activated pyridines to prepare substituted piperidines with precise stereochemistry. whiterose.ac.uk This method utilizes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines. whiterose.ac.uk Another example is the synthesis of (S)-1-Boc-3-hydroxypiperidine, a key intermediate for anticancer drugs, which has been achieved through the enantioselective reduction of N-1-Boc-3-piperidone using ketoreductase enzymes (KREDs). derpharmachemica.com This biocatalytic reduction offers high chiral purity and can be more efficient than traditional chemical resolution methods. derpharmachemica.com

| Enzyme/Biocatalyst | Substrate | Product | Key Findings |

| Ketoreductase (KRED 110) | N-1-Boc-3-piperidone | (S)-1-Boc-3-hydroxypiperidine | Achieved 100% chiral purity with >99% chromatographic purity. Reaction time was reduced to 3-4 hours. derpharmachemica.com |

| Amine Oxidase / Ene Imine Reductase | N-substituted tetrahydropyridines | Stereo-defined 3- and 3,4-substituted piperidines | A one-pot cascade reaction enabling precise stereochemical control. whiterose.ac.uk |

Lipase-Catalyzed Kinetic Resolution Techniques (e.g., Candida antarctica or Burkholderia cepacia lipases)

Kinetic resolution is a widely used method for separating enantiomers of a racemic mixture. Lipases are particularly versatile hydrolases for this purpose, capable of catalyzing enantioselective acylation or hydrolysis reactions in organic solvents. researchgate.netresearchgate.net

The kinetic resolution of racemic alcohols and amines is a common strategy. For example, a racemic 4-hydroxytetrahydropyridine derivative was resolved via enzyme-catalyzed esterification using immobilized lipases from Candida antarctica (marketed as Novozym 435) and Burkholderia cepacia (formerly Pseudomonas cepacia, marketed as lipase (B570770) PS Amano IM). researchgate.net Similarly, lipase from Pseudomonas cepacia has been used to resolve chiral amine precursors through the hydrolysis of an ester intermediate, achieving a high enantiomeric ratio. polimi.it The choice of lipase, solvent, and acylating agent is critical for achieving high selectivity. researchgate.netmdpi.com In one study, Lipase PS was identified as a highly selective enzyme for the resolution of N-Boc-2-piperidineethanol. mdpi.com

| Lipase Source | Substrate Type | Reaction Type | Key Findings |

| Candida antarctica (Novozym 435) | Racemic 4-hydroxytetrahydropyridine | Esterification | Effective for resolving the racemic alcohol intermediate. researchgate.net |

| Burkholderia cepacia (Lipase PS) | Racemic 4-hydroxytetrahydropyridine | Esterification | Also effective for resolving the racemic alcohol intermediate. researchgate.net |

| Pseudomonas cepacia (Lipase PS) | Racemic ester precursor of a chiral amine | Hydrolysis | Achieved a 96:4 enantiomeric ratio for the desired alcohol product. polimi.it |

| Lipase PS | N-Boc-2-piperidineethanol | Acylation | Identified as a highly selective enzyme for the resolution. mdpi.com |

Stereoselective Hydrogenation of Unsaturated Precursors

The catalytic asymmetric hydrogenation of unsaturated precursors represents a powerful and atom-economical method for establishing the stereocenters in substituted piperidines. This approach typically involves the reduction of a corresponding pyridinium (B92312) salt or a tetrahydropyridine (B1245486) intermediate. The stereochemical outcome of the hydrogenation is directed by a chiral catalyst, often a transition metal complex with a chiral ligand.

For the synthesis of compounds like this compound, a suitable unsaturated precursor would be an N-Boc-2-methyl-4-oxotetrahydropyridine or a related enone. The choice of catalyst and reaction conditions is critical for achieving high diastereoselectivity and enantioselectivity. For instance, iridium-catalyzed asymmetric hydrogenation has been successfully applied to the synthesis of chiral tetrahydroquinoxalines, demonstrating the potential of this method for creating stereodefined heterocyclic systems. researchgate.net Similarly, rhodium-catalyzed asymmetric conjugate additions of arylboronic acids to N-Cbz-2,3-dihydro-4-pyridone have yielded 2-aryl-4-piperidones with excellent enantioselectivities, showcasing a related strategy that could be adapted. researchgate.net

Key factors influencing the stereoselectivity of hydrogenation include:

Catalyst System: The combination of the metal (e.g., Rh, Ru, Ir) and the chiral ligand (e.g., BINAP, DuPhos) is paramount.

Substrate Structure: The substitution pattern on the unsaturated ring can influence the facial selectivity of the hydrogenation.

Reaction Conditions: Parameters such as solvent, temperature, and hydrogen pressure can significantly impact the stereochemical outcome.

Asymmetric Deprotonation and Kinetic Resolution with Chiral Bases (e.g., n-BuLi and Sparteine)

Asymmetric deprotonation using a chiral base, followed by quenching with an electrophile, is a well-established method for the enantioselective synthesis of substituted piperidines. A common and effective chiral base system is the combination of an organolithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), and a chiral diamine ligand, most notably (-)-sparteine (B7772259) or its enantiomer (+)-sparteine.

This methodology can be applied in two primary ways:

Asymmetric Deprotonation of a Prochiral Substrate: In this approach, the chiral base selectively removes a proton from one of two enantiotopic positions on a prochiral piperidine derivative, creating a configurationally stable organolithium intermediate. Subsequent reaction with an electrophile yields an enantioenriched product.

Kinetic Resolution of a Racemic Substrate: When applied to a racemic mixture of a chiral piperidine, the chiral base selectively deprotonates one enantiomer at a faster rate than the other. nih.govacs.org This leaves the unreacted starting material enriched in the less reactive enantiomer, while the deprotonated enantiomer can be trapped with an electrophile to form a new enantioenriched product. nih.govacs.org

The combination of n-BuLi and sparteine has been successfully used in the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines. nih.govacs.org High enantiomeric ratios were achieved for both the recovered starting material and the 2,2-disubstituted products formed after trapping the lithiated intermediate. nih.govacs.org The choice of sparteine enantiomer can invert the selectivity, providing access to either enantiomeric series of the final product. nih.gov

| Reagent System | Application | Outcome |

| n-BuLi / (+)-sparteine | Kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines | Enantioenriched recovered starting material and 2,2-disubstituted products. nih.gov |

| n-BuLi / (-)-sparteine | Kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines | Inverted enantioselectivity compared to (+)-sparteine. nih.govacs.org |

| s-BuLi / (-)-sparteine | Asymmetric deprotonation of N-Boc-pyrrolidine | Enantioselective synthesis of 2-substituted pyrrolidines. nih.govrsc.org |

It is important to note that the steric bulk of the chiral ligand can significantly affect the yield of the product, with less hindered ligands often being more effective. york.ac.uk

Stereocontrolled Intramolecular Cyclization Reactions

Stereocontrolled intramolecular cyclization reactions provide a powerful means of constructing the piperidine ring with defined stereochemistry. These reactions typically involve the formation of one or more carbon-carbon or carbon-heteroatom bonds to close the ring. The stereocontrol can be achieved through various strategies, including substrate control, reagent control, or catalyst control.

One notable approach is the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, which has been used to synthesize 2,4,5-trisubstituted piperidines. nih.gov This method can produce a limited number of diastereoisomers with good to excellent selectivity. nih.gov

Another strategy involves the intramolecular bromoetherification of lactam-tethered alkenols. rsc.orgrsc.orgnih.gov This cascade reaction can lead to the regioselective and stereocontrolled synthesis of lactam-fused 3-methylenetetrahydropyrans, which can be further modified to piperidine derivatives. rsc.orgrsc.orgnih.gov The stereochemical outcome is influenced by the reaction conditions, including the choice of bromine source and solvent. rsc.orgrsc.orgnih.gov

Protecting Group Chemistry in Piperidine Synthesis

The use of protecting groups is fundamental in the multistep synthesis of complex molecules like this compound. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the nitrogen atom of the piperidine ring due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

Strategies for Selective N-Boc Protection and Deprotection

N-Boc Protection: The introduction of the Boc group onto the piperidine nitrogen is typically achieved by reacting the corresponding secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). total-synthesis.comfishersci.co.uk The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or sodium hydroxide, to neutralize the acidic byproduct. total-synthesis.com The reaction conditions are generally mild and provide high yields. fishersci.co.uk

N-Boc Deprotection: The removal of the Boc group is most commonly accomplished using acidic conditions. total-synthesis.comfishersci.co.uk Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are frequently used. total-synthesis.comfishersci.co.uk The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by fragmentation to release the free amine, carbon dioxide, and isobutene. total-synthesis.com Thermal deprotection of N-Boc protected amines in continuous flow has also been reported as a method that avoids the use of an acid catalyst. acs.org

| Method | Reagents | Conditions |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Et₃N, NaOH) | Room temperature or gentle heating. total-synthesis.comfishersci.co.uk |

| Deprotection (Acidic) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Room temperature. total-synthesis.comfishersci.co.uk |

| Deprotection (Thermal) | Heat | Continuous flow, no acid catalyst. acs.org |

Orthogonal Protection Schemes for Multistep Synthesis

In the synthesis of complex molecules with multiple functional groups, an orthogonal protection scheme is essential. This strategy allows for the selective removal of one protecting group in the presence of others. The Boc group is a key component of many orthogonal strategies due to its acid lability. total-synthesis.com

The Boc group is orthogonal to several other common amine protecting groups:

Fmoc (9-fluorenylmethoxycarbonyl): Removed with a base, typically piperidine. total-synthesis.comiris-biotech.de

Cbz (benzyloxycarbonyl): Cleaved by catalytic hydrogenation. total-synthesis.com

Alloc (allyloxycarbonyl): Removed using a palladium(0) catalyst. total-synthesis.com

This orthogonality allows for the selective deprotection and functionalization of different amine groups within the same molecule. For example, in a molecule containing both a Boc-protected and an Fmoc-protected amine, the Fmoc group can be removed with piperidine without affecting the Boc group. iris-biotech.de Subsequently, the Boc group can be removed with acid. This level of control is crucial for the synthesis of complex piperidine-containing natural products and pharmaceuticals.

Total Synthesis Strategies and Integration into Complex Molecule Construction

The stereochemically defined this compound core is a valuable building block for the total synthesis of more complex molecules. The synthetic methodologies described above, including stereoselective hydrogenation, asymmetric deprotonation, and stereocontrolled cyclizations, provide access to this and related piperidine structures.

Once synthesized, this piperidine fragment can be incorporated into a larger molecular framework through various carbon-carbon and carbon-heteroatom bond-forming reactions. The protected nitrogen and the free hydroxyl group offer two distinct points for further functionalization. The Boc group can be removed to allow for N-alkylation, N-arylation, or acylation, while the hydroxyl group can be used in etherification, esterification, or oxidation reactions.

The successful integration of such piperidine building blocks is exemplified in the total synthesis of numerous alkaloids and other biologically active compounds. The ability to construct these heterocyclic systems with high stereochemical control is a testament to the power of modern synthetic organic chemistry.

Stereocontrolled Total Synthesis of Related Piperidine Alkaloids

The defined stereochemistry of this compound and its analogues makes them ideal starting materials for the total synthesis of piperidine alkaloids, where precise control of stereoisomerism is crucial for biological activity. These building blocks can be elaborated into a variety of alkaloid families, including the indolizidines and quinolizidines, which are known for their wide range of biological properties.

A key strategy in these syntheses involves the use of the piperidine ring as a scaffold upon which the remainder of the alkaloid structure is constructed. The synthesis of the Dendrobatid alkaloid (−)-indolizidine 167B, a natural product isolated from the skin of poison-dart frogs, provides a compelling example of how a chiral piperidine core can direct the stereochemical outcome of a total synthesis. While the synthesis may not start from the exact title compound, the principles are directly applicable.

The general approach involves the functionalization of a chiral piperidine precursor to introduce a side chain that can subsequently undergo cyclization to form the bicyclic indolizidine core. For instance, a synthetic route could begin with a chiral 2-substituted piperidine. The nitrogen atom can be alkylated with a fragment containing a terminal alkyne. The hydroxyl group at the 4-position of a compound like this compound could be used to direct further stereoselective transformations or be converted into a leaving group to facilitate cyclization reactions.

A representative synthetic sequence for an indolizidine alkaloid is outlined below, demonstrating the key transformations involved.

| Step | Reaction | Reagents and Conditions | Product | Purpose |

| 1 | N-Alkylation | Chiral piperidine, Br(CH₂)₃C≡CH, K₂CO₃, MeCN | N-alkenylpiperidine | Introduction of the side chain for cyclization. |

| 2 | Hydroformylation/Cyclization | Rh(acac)(CO)₂, PPh₃, CO/H₂ | Dihydroindolizine intermediate | Formation of the bicyclic core. |

| 3 | Stereoselective Reduction | H₂, Pd/C, EtOH | Indolizidine alkaloid | Saturation of the second ring with desired stereochemistry. |

This tabulated synthesis illustrates a common pathway where the chirality of the initial piperidine ring dictates the stereochemistry of the final alkaloid product. The use of this compound in such a sequence would be expected to afford the corresponding stereoisomer of the target alkaloid with high enantiopurity.

Application in the Construction of Chiral Polycyclic Ring Systems

Beyond the synthesis of known alkaloids, this compound serves as a versatile scaffold for the construction of novel chiral polycyclic ring systems. The inherent conformational rigidity of the piperidine ring, combined with its stereochemically defined substituents, allows for predictable outcomes in intramolecular cyclization reactions, which are a cornerstone for the assembly of fused and bridged bicyclic structures.

The formation of indolizidine and quinolizidine (B1214090) ring systems is a prominent application. This is typically achieved by introducing a reactive side chain onto the piperidine nitrogen or one of the ring carbons, which then participates in an intramolecular cyclization. The hydroxyl group at the 4-position can play a crucial role in this process. It can be transformed into a good leaving group (e.g., a tosylate or mesylate), which is then displaced by a nucleophile tethered to the piperidine ring, leading to the formation of a new carbocyclic or heterocyclic ring.

A general strategy for the construction of a quinolizidine skeleton from a 2,4-disubstituted piperidine is detailed in the following table:

| Step | Reaction | Reagents and Conditions | Intermediate | Purpose |

| 1 | Side Chain Introduction | This compound, protected amino acid derivative | Ester-linked piperidine | Attachment of the carbon chain for the second ring. |

| 2 | Deprotection and Activation | 1. TFA; 2. MsCl, Et₃N | N-deprotected, O-mesylated piperidine | Preparation for intramolecular cyclization. |

| 3 | Intramolecular Cyclization | NaH, THF | Bicyclic lactam | Formation of the quinolizidine ring system. |

| 4 | Reduction | LiAlH₄, THF | Quinolizidine alkaloid core | Reduction of the lactam to the final amine. |

This methodology highlights how the stereocenters of the starting piperidine derivative guide the formation of the new stereocenters in the polycyclic product. The cis or trans relationship between the methyl group at C-2 and the functionalized side chain derived from the C-4 hydroxyl group will determine the stereochemistry of the ring junction in the resulting bicyclic system. The Boc protecting group on the nitrogen is essential for modulating its reactivity during the synthetic sequence and is typically removed to allow for the key cyclization step. Through such stereocontrolled intramolecular reactions, a diverse range of complex chiral polycyclic molecules can be accessed from readily available chiral piperidine building blocks.

Stereochemical Control and Analytical Characterization in the Synthesis of 2r,4s 1 Boc 2 Methyl 4 Hydroxypiperidine

Strategies for Maintaining and Enhancing Stereochemical Integrity

The synthesis of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine, a molecule with two defined stereocenters, demands rigorous control over reaction conditions to ensure high diastereomeric and enantiomeric purity. The desired (2R,4S) configuration, which corresponds to a cis relationship between the methyl group at C2 and the hydroxyl group at C4, necessitates strategies that not only create these stereocenters with the correct orientation but also prevent their isomerization during the synthetic sequence.

Control of Reaction Conditions to Avoid Racemization and Epimerization

Maintaining stereochemical integrity is a critical challenge in multi-step organic synthesis. Racemization (the formation of an equal mixture of enantiomers from a single enantiomer) and epimerization (the change in configuration at one of several stereocenters in a molecule) can significantly reduce the yield of the desired stereoisomer. In the context of synthesizing substituted piperidines, these processes can occur under harsh acidic or basic conditions or through the formation of specific intermediates. peptide.comnih.gov

Key strategies to prevent these undesirable outcomes include:

Judicious Choice of Reagents: The selection of reagents for transformations, such as oxidation, reduction, or coupling, is paramount. For instance, the reduction of a ketone precursor to generate the C4 hydroxyl group must be highly stereoselective. Using bulky reducing agents can favor hydride attack from the less sterically hindered face of the molecule, leading to the desired stereoisomer.

Protecting Group Strategy: The tert-butoxycarbonyl (Boc) group on the piperidine (B6355638) nitrogen serves to moderate the nucleophilicity and basicity of the nitrogen atom. This is crucial for preventing side reactions. However, the stability of protecting groups on other functionalities must also be considered, as their cleavage under harsh conditions could create an environment conducive to epimerization. peptide.com

Minimizing Reactive Intermediates: Reaction pathways that proceed through planar, achiral intermediates (like enolates or carbocations) adjacent to a stereocenter are a primary cause of racemization. Reaction conditions should be optimized to either avoid these intermediates or ensure their subsequent transformation is rapid and stereospecific. nih.gov For example, when a carbonyl group is alpha to an existing stereocenter, the choice of base and reaction temperature is critical to prevent enolate formation and subsequent epimerization.

A summary of preventative strategies is presented in the table below.

| Strategy | Objective | Mechanism of Control |

| Stereoselective Reagents | Enhance Diastereoselectivity | Use of sterically demanding reagents to control the direction of attack on a prochiral center. |

| Optimized Protecting Groups | Prevent Isomerization | The Boc group reduces the nitrogen's reactivity; careful selection of other protecting groups avoids harsh deprotection steps that could cause epimerization. peptide.com |

| Control of Intermediates | Avoid Racemization | Conditions are chosen to minimize the lifetime of planar intermediates (e.g., enolates) that can lead to a loss of stereochemical information. nih.gov |

| Kinetic Resolution | Isolate Desired Enantiomer | A chiral reagent or catalyst is used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure starting material or the enantiopure product. acs.org |

Influence of Temperature and pH on Stereoselectivity

Temperature and pH are fundamental reaction parameters that can profoundly impact the stereochemical outcome of a synthetic transformation.

Temperature: Lowering the reaction temperature is a common tactic to enhance stereoselectivity. According to the principles of thermodynamics, the difference in activation energies between the pathways leading to different stereoisomers becomes more significant relative to the available thermal energy at lower temperatures. This often results in a higher ratio of the thermodynamically more stable product or the kinetically favored product. Conversely, elevated temperatures can provide sufficient energy to overcome the activation barrier for epimerization, leading to an erosion of stereochemical purity. nih.gov For instance, in reactions involving the formation of the piperidine ring or the introduction of substituents, maintaining a specific, often low, temperature profile is essential.

pH Control: The pH of the reaction medium and during aqueous workup is critical, particularly for molecules with acid- or base-sensitive functional groups and stereocenters.

Acidic Conditions: Strongly acidic conditions can lead to the cleavage of the acid-labile Boc protecting group. While sometimes intentional, unplanned deprotection can expose the secondary amine, which can participate in unwanted side reactions. Furthermore, acidic conditions can promote dehydration of the C4 hydroxyl group, leading to an achiral alkene.

Basic Conditions: The presence of a strong base can facilitate epimerization at the C2 position, which is alpha to the nitrogen atom. If a carbonyl group were present at C3 or C5, a base could induce enolate formation, risking epimerization at C2 and C4. A patent for the synthesis of the related N-Boc-4-hydroxypiperidine highlights the importance of pH regulation during the workup phase to ensure product stability and purity. google.com

Advanced Analytical Techniques for Enantiomeric and Diastereomeric Purity Assessment

Confirming the absolute and relative stereochemistry and quantifying the purity of this compound is essential. This requires sophisticated analytical methods capable of distinguishing between subtle three-dimensional structural differences.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chiral compounds. To separate enantiomers, a chiral environment is required, which is typically achieved by using a Chiral Stationary Phase (CSP). nih.gov

The principle of chiral HPLC involves the differential interaction between the two enantiomers of the analyte and the chiral stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, result in the formation of transient diastereomeric complexes with different energies. Consequently, one enantiomer is retained on the column longer than the other, leading to their separation and distinct elution times. mdpi.com

For this compound, chiral HPLC would be used to determine its enantiomeric excess (ee), which is a measure of the purity of the sample with respect to its enantiomer, (2S,4R)-1-Boc-2-methyl-4-hydroxypiperidine. The analysis provides a quantitative measure of the success of the asymmetric synthesis. The separation of diastereomers, such as the trans isomers ((2R,4R) and (2S,4S)), can often be achieved on standard, non-chiral stationary phases like silica (B1680970) gel due to their different physical properties. mdpi.com

Commonly used chiral stationary phases for the separation of pharmaceutical compounds are often based on polysaccharides like cellulose (B213188) or amylose, which are derivatized with various functional groups. nih.gov

| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Applications |

| Polysaccharide-based (derivatized cellulose/amylose) | Chiralpak®, Chiralcel® | Broad applicability for a wide range of chiral compounds, including those with hydroxyl and amine functional groups. nih.gov |

| Cyclodextrin-based | Cyclobond® | Effective for separating molecules that can fit into the hydrophobic cyclodextrin (B1172386) cavity. nih.gov |

| Protein-based | Chiral-AGP (α1-acid glycoprotein) | Useful for separating chiral drugs and other biologically relevant molecules. |

| Pirkle-type (brush-type) | Whelk-O®, α-Burke 2® | Based on smaller chiral molecules covalently bonded to a silica support; operates on principles of π-π interactions, hydrogen bonding, and steric repulsion. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, the connectivity between them, and their spatial relationships, making it highly effective for determining stereochemistry. nih.gov

Both 1D (¹H and ¹³C) and 2D NMR experiments are employed to confirm the constitution and configuration of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the target molecule, key diagnostic signals would include those for the methyl group, the protons on the piperidine ring, and the proton of the hydroxyl group. The coupling constants (J-values) between adjacent protons are particularly important for determining the relative stereochemistry. In a piperidine ring, which typically adopts a chair conformation, the magnitude of the coupling constant between two protons on adjacent carbons depends on the dihedral angle between them. A large coupling constant (typically 8-13 Hz) is indicative of a trans-diaxial relationship, while smaller values are observed for axial-equatorial and equatorial-equatorial relationships. By analyzing the coupling patterns of the protons at C2, C3, C4, and C5, the relative orientations of the methyl and hydroxyl groups can be deduced. For the cis isomer, specific coupling constants would be expected that correspond to the favored chair conformation.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and provides information about their chemical environment (e.g., sp³-hybridized, attached to an electronegative atom). The spectrum would show distinct signals for the methyl carbon, the five carbons of the piperidine ring, and the carbons of the Boc protecting group. The chemical shifts are sensitive to the stereochemical environment, and the data for the synthesized compound can be compared to literature values or computational models for different isomers to support the structural assignment. mdpi.com

A table of expected, generalized NMR shifts for the core structure is provided below. Actual values can vary based on solvent and other experimental conditions.

| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Information |

| Boc Group (C(CH₃)₃) | ~1.4 | ~28 | Characteristic singlet for 9 equivalent protons. |

| Boc Group (Quaternary C) | - | ~80 | Quaternary carbon of the Boc group. |

| Boc Group (C=O) | - | ~155 | Carbonyl carbon of the carbamate (B1207046). |

| C2-H | ~3.8-4.2 | ~50-55 | Proton adjacent to nitrogen; its multiplicity reveals coupling to C3 protons. |

| C2-CH₃ | ~1.1-1.3 | ~15-20 | Doublet, coupled to C2-H. |

| C4-H | ~3.5-3.9 | ~65-70 | Proton attached to the carbon bearing the hydroxyl group; its coupling constants are key for determining axial/equatorial position. |

| Ring CH₂ | ~1.5-2.0 | ~30-45 | Complex multiplets for the remaining ring protons. |

In addition to 1D spectra, 2D NMR techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, aiding in the definitive assignment of all signals. nih.gov Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximity between protons, providing conclusive evidence for the relative stereochemistry, such as the cis relationship between the C2-methyl group and the C4-hydroxyl group.

Variable Temperature NMR (VT-NMR) Studies for Conformational Dynamics

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is an indispensable tool for investigating the dynamic conformational equilibria of cyclic molecules like this compound. The conformational flexibility of the piperidine ring, coupled with the restricted rotation around the carbamate (N-Boc) bond, gives rise to multiple, rapidly interconverting conformers at room temperature. VT-NMR allows for the "slowing down" of these exchange processes on the NMR timescale by lowering the temperature, providing critical insights into the molecule's structural dynamics and the energy barriers associated with these conversions.

In the case of N-Boc protected piperidines, two primary dynamic processes are of interest: the chair-to-chair ring inversion of the piperidine core and the rotation around the N-C(O) amide bond of the Boc group. For a 2,4-disubstituted piperidine, the chair conformation is heavily influenced by the steric demands of the substituents. The bulky tert-butyloxycarbonyl (Boc) group introduces significant steric hindrance. Specifically, an A(1,3)-type strain (allylic strain) can arise between the Boc group and an equatorial substituent at the C2 position. rsc.orgrsc.org To alleviate this strain, the molecule may adopt a conformation where the C2-methyl group is axial, or it may exist in a twist-boat conformation. rsc.org

VT-NMR experiments are designed to probe this equilibrium. At high temperatures, the conformational interconversion is rapid, and the NMR spectrum shows averaged signals for the protons and carbons. As the temperature is lowered, the rate of exchange decreases. If the energy barrier is sufficiently high, the exchange can be slowed to the point where distinct signals for the individual conformers appear. The temperature at which two exchanging signals merge into a single broad peak is known as the coalescence temperature (Tc).

By analyzing the NMR spectra at various temperatures, key thermodynamic and kinetic parameters can be determined. For instance, the coalescence of signals for protons adjacent to the nitrogen can be used to calculate the Gibbs free energy of activation (ΔG‡) for the rotation of the Boc group. acs.org This value provides a quantitative measure of the rotational barrier. Similarly, changes in the chemical shifts and coupling constants of the ring protons can elucidate the preferred chair conformation and the energy barrier for ring inversion.

Table 1: Representative Data from a Hypothetical VT-NMR Study

| Parameter | Observation at High Temperature (e.g., 298 K) | Observation at Low Temperature (e.g., 195 K) | Information Gained |

| Boc Group Signals | Sharp, single set of signals for the tert-butyl protons. | Broadening and potential splitting into two distinct sets of signals. | Slowed rotation around the N-C(O) bond, allowing for the observation of individual rotamers. |

| Ring Proton Signals | Averaged chemical shifts and coupling constants. | Sharpening of signals into distinct patterns for axial and equatorial protons of the major conformer. | "Freezing out" of the dominant chair conformation, enabling detailed structural analysis. |

| Coalescence Temp. (Tc) | N/A | Observed for specific proton pairs (e.g., H2, H6). | Used to calculate the free energy of activation (ΔG‡) for the specific dynamic process (e.g., Boc rotation, ring flip). |

This detailed conformational analysis is crucial for understanding how the molecule will present itself to biological targets, as the dominant conformation in solution dictates its intermolecular interactions.

X-ray Crystallography for Absolute Configuration Determination

While NMR provides information about the molecule's dynamics in solution, single-crystal X-ray crystallography offers an unambiguous and definitive determination of the compound's solid-state structure, including the precise spatial arrangement of its atoms and, most importantly, its absolute stereochemistry. ed.ac.uk This technique is the gold standard for confirming that the synthesis has produced the desired (2R,4S) stereoisomer.

The process begins with the cultivation of a high-quality single crystal of the compound, which can sometimes be challenging. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The resulting diffraction data—a collection of reflection intensities and positions—is then used to generate an electron density map of the molecule. This map is interpreted to build a three-dimensional model of the molecular structure, revealing bond lengths, bond angles, and torsional angles.

For chiral molecules like this compound, the key challenge is to determine the absolute configuration, i.e., to distinguish the (2R,4S) enantiomer from its (2S,4R) mirror image. This is achieved by analyzing the effects of anomalous dispersion (or resonant scattering). ed.ac.ukresearchgate.net When the X-ray wavelength is near the absorption edge of an atom in the crystal, subtle intensity differences occur between specific pairs of reflections (known as Bijvoet pairs) that would otherwise be identical. researchgate.net This breakdown of Friedel's law allows for the determination of the absolute structure.

The refinement of the crystallographic data yields a parameter known as the Flack parameter. researchgate.net For a correctly assigned absolute structure of an enantiopure crystal, this parameter should refine to a value close to zero. Conversely, a value close to one indicates that the inverted structure is the correct one. A value near 0.5 suggests a racemic mixture or poor data quality. Therefore, a Flack parameter close to 0 provides strong evidence that the assigned (2R,4S) configuration is correct. researchgate.net

Table 2: Typical Crystallographic Data for Absolute Configuration

| Parameter | Ideal Value/Range | Significance |

| Chemical Formula | C₁₁H₂₁NO₃ | Confirms elemental composition. |

| Crystal System | e.g., Orthorhombic | Describes the symmetry of the crystal lattice. |

| Space Group | e.g., P2₁2₁2₁ (chiral) | Defines the symmetry elements within the crystal; must be a chiral (Sohncke) space group. researchgate.net |

| Flack Parameter | 0.0(1) | A value close to zero with a small standard uncertainty confirms the correctness of the assigned absolute configuration. |

| Final R-indices | < 0.05 | Indicates a good fit between the calculated and observed diffraction data, reflecting the quality of the structure model. |

The final output is a detailed 3D model that serves as irrefutable proof of the (2R,4S) stereochemistry, confirming the success of the stereocontrolled synthesis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Purity Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high precision and to assess its purity. Unlike standard mass spectrometry, which measures nominal mass (to the nearest integer), HRMS can measure the mass-to-charge ratio (m/z) to four or five decimal places. This high accuracy allows for the unambiguous confirmation of a molecule's elemental formula.

The molecular formula for this compound is C₁₁H₂₁NO₃. cymitquimica.com Using the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O), a precise theoretical monoisotopic mass can be calculated. In an HRMS experiment, the sample is ionized (e.g., by electrospray ionization, ESI), and the resulting ions are analyzed. The instrument measures the experimental m/z value of the molecular ion (or a common adduct, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺).

A match between the experimentally measured mass and the calculated theoretical mass to within a very narrow tolerance (typically < 5 parts per million, ppm) provides definitive confirmation of the molecular formula. bloomtechz.com This level of precision can distinguish between compounds that have the same nominal mass but different elemental compositions.

Table 3: HRMS Data for Molecular Formula Confirmation

| Ion Species | Theoretical Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) | Conclusion |

| [C₁₁H₂₁NO₃ + H]⁺ | 216.15942 | 216.1592 | -1.0 | Confirms elemental formula C₁₁H₂₁NO₃ |

| [C₁₁H₂₁NO₃ + Na]⁺ | 238.14137 | 238.1411 | -1.1 | Confirms elemental formula C₁₁H₂₁NO₃ |

By providing an exact mass that corresponds unequivocally to the molecular formula C₁₁H₂₁NO₃, HRMS validates the molecular identity of the synthesized compound and offers a high-confidence assessment of its purity.

Research Applications of 2r,4s 1 Boc 2 Methyl 4 Hydroxypiperidine As a Chiral Building Block

Utilization in the Synthesis of Diverse Organic Molecules

The structural features of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine make it an attractive intermediate for creating a variety of complex organic structures. Its utility spans multiple sectors that rely on the precise construction of chiral molecules.

Intermediates for Pharmaceuticals (e.g., Antiviral, Anticancer Agents)

The piperidine (B6355638) scaffold is a key component in numerous pharmaceuticals. The synthesis of polysubstituted piperidines with controlled stereochemistry is a significant focus in medicinal chemistry due to their presence in a wide array of drugs. rsc.org Chiral building blocks like this compound are instrumental in constructing these targets. While direct synthesis of specific antiviral or anticancer agents from this exact compound is not extensively detailed in publicly available research, related hydroxylated piperidine derivatives are recognized as key intermediates for such applications. For instance, the synthesis of piperidine nucleoside analogues, which can mimic bioactive compounds like Immucillins, demonstrates the utility of the piperidine core in developing agents with potential therapeutic applications, including antiviral and anticancer treatments. nih.gov

Building Blocks for Agrochemicals and Fine Chemicals

The principles of chirality and stereoselective synthesis are as crucial in agrochemistry as they are in pharmaceuticals. researchgate.net Many modern herbicides and pesticides are chiral molecules, where often only one enantiomer possesses the desired biological activity, while the other may be inactive or even detrimental. The use of chiral building blocks enables the targeted synthesis of the active stereoisomer, leading to more efficient and environmentally friendly agrochemical products. While specific examples detailing the use of this compound in the agrochemical sector are not prominent in the literature, its structural motifs are relevant to the synthesis of complex active ingredients.

Contribution to Drug Discovery and Medicinal Chemistry Research

In the realm of drug discovery, this chiral building block offers a platform for developing novel therapeutic agents by enabling precise control over molecular shape and functionality.

Development of Enzyme Inhibitors (e.g., Acetyl-CoA Carboxylase (ACC)) and Receptor Modulators

Acetyl-CoA carboxylase (ACC) is a critical enzyme in fatty acid metabolism and has become an attractive target for drugs aimed at treating metabolic diseases and cancer. medchemexpress.com Research has identified piperidine- and piperazine-based structures as effective scaffolds for ACC inhibitors. nih.govnih.gov The development of novel (4-piperidinyl)-piperazine derivatives has yielded potent ACC1/2 non-selective inhibitors. nih.gov The Boc-protected piperidine moiety is a common feature in the synthesis of these inhibitors, highlighting the importance of building blocks like this compound in generating libraries of potential enzyme inhibitors for screening and optimization.

Table 1: Examples of Piperidine-Based Scaffolds in ACC Inhibitor Research

| Compound Class | Target Enzyme | Therapeutic Area | Key Structural Feature |

| (4-Piperidinyl)-piperazine derivatives | ACC1/2 | Metabolic Disorders | Piperidine ring |

| Bipiperidylcarboxamides | ACC | Metabolic Disorders | Bipiperidine core |

Design of Conformationally Constrained Analogues

A key strategy in modern drug design is the creation of conformationally constrained analogues of biologically active molecules. By reducing the flexibility of a molecule, chemists can lock it into its "bioactive conformation"—the specific shape it adopts when binding to a biological target like an enzyme or receptor. This often leads to increased potency and selectivity. The rigid ring structure of this compound makes it an excellent starting point for synthesizing such constrained molecules. psu.edunih.gov The piperidine core itself can serve as a scaffold to mimic the structure of natural motifs, such as the turns in peptides, which are crucial for biological recognition events. nih.govmdpi.com

Scaffold for Compounds Targeting Neurological Disorders

The piperidine heterocycle is a well-established pharmacophore in drugs targeting the central nervous system (CNS). benthamscience.comnih.gov N-Boc-4-hydroxypiperidine, a related compound, is explicitly used in the preparation of neurologically active agents. chemicalbook.com The defined stereochemistry of this compound provides a distinct three-dimensional scaffold that can be elaborated to target a variety of CNS receptors and enzymes with high specificity. The development of ligands for targets implicated in neurological diseases often relies on such chiral piperidine frameworks to achieve the necessary orientation for effective binding. chemicalbook.com

Role in Peptide Synthesis Methodologies

In the realm of peptide science, there is a continuous drive to develop peptides and peptidomimetics with enhanced stability, potency, and bioavailability. This often involves the incorporation of non-natural amino acids or structurally constrained scaffolds that mimic peptide secondary structures. Chiral building blocks like this compound are instrumental in this pursuit, serving as surrogates for natural amino acids to create novel peptide analogs. nbinno.com The defined stereochemistry at the C2 and C4 positions is crucial for controlling the three-dimensional arrangement of the resulting peptidomimetic, which directly influences its biological activity.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of peptide chains on a solid support. researchgate.net The process relies on amino acids protected with temporary groups, such as Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl), on their alpha-amino group. chempep.com

This compound can function as a mimic of non-standard amino acids, such as hydroxyproline (B1673980) derivatives, within an SPPS protocol. Its Boc-protected nitrogen allows it to be handled similarly to a standard Boc-protected amino acid, although it would typically be incorporated via its inherent carboxylic acid functionality if it were derivatized to possess one, or used as a scaffold to build upon. However, as a piperidine derivative, it's more accurately described as a dipeptide mimic or a constrained scaffold.

The incorporation process would involve:

Activation of a carboxylic acid on an existing peptide-resin.

Coupling of the deprotected nitrogen of a piperidine derivative (after removal of the Boc group) to the activated peptide chain.

Alternatively, if the piperidine derivative itself contains a carboxylic acid (e.g., at the 2-position), it can be coupled to the growing peptide chain using standard coupling reagents like HBTU or HATU. The Boc group ensures that the ring nitrogen does not interfere with the coupling reaction. The hydroxyl group at the C4 position offers a further point for modification, either during or after the peptide synthesis, allowing for the attachment of other molecules or the formation of cyclic peptides.

Table 1: Structural Comparison of this compound with a Natural Amino Acid

| Feature | L-Hydroxyproline | This compound |

| Core Structure | Pyrrolidine (5-membered ring) | Piperidine (6-membered ring) |

| Protecting Group | Typically Fmoc or Boc on the amine | Boc on the ring nitrogen |

| Key Functional Groups | Carboxylic acid, secondary amine, hydroxyl group | Secondary hydroxyl group, tertiary amine (protected) |

| Role in Peptides | Induces turns in peptide backbone | Acts as a constrained scaffold or turn mimic |

Applications in Material Science Research

The use of complex, stereochemically defined organic molecules is a growing trend in material science for creating functional materials with tailored properties. Chiral building blocks are of particular interest for applications in chiral recognition, asymmetric catalysis, and optics. The rigid conformational nature of the piperidine ring in this compound, combined with its specific stereochemistry, makes it a candidate for incorporation into advanced materials.

While specific examples are not extensively documented, the structure of this compound lends itself to several potential applications in polymer chemistry. The hydroxyl group can serve as an initiation site for ring-opening polymerization of cyclic monomers like lactones or lactides, creating biodegradable polyesters with a chiral piperidine end-group. This end-group could influence the polymer's degradation profile or its interaction with biological systems.

Furthermore, the hydroxyl group can be chemically modified to bear a polymerizable group, such as an acrylate (B77674) or methacrylate. Copolymerization of this functionalized monomer with other standard monomers would incorporate the chiral piperidine moiety as a pendant group along the polymer backbone. Such incorporation could impart unique properties to the resulting material, including altered thermal stability, specific optical activity for creating chiral stationary phases in chromatography, or modified surface properties for coatings.

Table 2: Potential Applications in Polymer Science

| Polymer Type | Method of Incorporation | Potential Property Modification |

| Polyesters (e.g., Polylactide) | Use of the hydroxyl group to initiate ring-opening polymerization. | Introduction of a defined chiral end-group; altered biocompatibility. |

| Polyacrylates/Polymethacrylates | Derivatization of the hydroxyl group to an acrylate monomer followed by polymerization. | Incorporation of chiral pendant groups; potential for chiral recognition surfaces. |

| Polyurethanes | Reaction of the hydroxyl group with isocyanates. | Introduction of rigid, chiral segments into the polymer backbone; enhanced thermal stability. |

Mechanistic Investigations of Biological Activity and Target Interactions in Vitro Studies

Molecular Target Interaction Mechanisms of Piperidine (B6355638) Derivatives

The piperidine ring is a privileged scaffold in medicinal chemistry, capable of interacting with a wide array of biological targets, including enzymes, receptors, ion channels, and transport systems. clinmedkaz.org Its conformational flexibility and ability to be variously substituted allow for precise three-dimensional arrangements of pharmacophoric features, enabling potent and selective target binding.

Piperidine derivatives are well-documented as potent enzyme inhibitors, targeting a range of enzymes implicated in various diseases. nih.govencyclopedia.pub The mechanism of interaction often involves the piperidine core positioning key substituents into the enzyme's active site or allosteric sites.

For instance, in the context of acetylcholinesterase (AChE), an enzyme critical in the pathophysiology of Alzheimer's disease, piperidine derivatives have been designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS). encyclopedia.pubnih.gov The benzyl-piperidine group of the leading drug Donepezil, for example, provides effective binding to the catalytic site by interacting with key amino acid residues like Trp84 and Phe330. encyclopedia.pub The nitrogen atom of the piperidine ring, when protonated, can form a crucial cation-π interaction with the indole ring of Trp86 in the CAS of AChE. mdpi.com

Similarly, piperidine-containing compounds have been developed as inhibitors of monoamine oxidase (MAO), where the piperidine ring contributes to the molecule's ability to fit within the enzyme's active site. acs.org Studies on piperine (B192125) derivatives have shown that the piperidine nucleus is important for MAO inhibition. acs.org Other enzymes targeted by piperidine derivatives include butyrylcholinesterase (BuChE), tyrosinase, and pancreatic lipase (B570770). nih.govresearchgate.netresearchgate.net Kinetic studies often reveal a competitive mode of inhibition, indicating that these derivatives directly compete with the endogenous substrate for binding to the active site. researchgate.netresearchgate.net

Table 1: Examples of Piperidine Derivatives as Enzyme Inhibitors

| Compound Class | Target Enzyme | Inhibition Data (IC₅₀) | Key Interaction Features |

|---|---|---|---|

| Indolylpiperidine analogs | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Not specified | Binds to catalytic and peripheral sites; conformational changes depend on the binding site. nih.govencyclopedia.pub |

| 4-N-phenylaminoquinoline derivatives | AChE & BuChE | Not specified | Piperidine moiety improves brain exposure. encyclopedia.pub |

| Piperine derivatives | Monoamine Oxidase-B (MAO-B) | 0.01572 ± 0.00192 µM (for para-hydroxy substituted derivative) | Carbonyl group and conjugation are important; para-substitution on the piperidine ring enhances activity. acs.org |

| Pyrimidinyl-piperazine carboxamides | α-glucosidase | Not specified (excellent inhibition compared to acarbose) | Chiral center configuration (S-configuration more active) is crucial for potency. researchgate.net |

| Piperidine derivatives | Pancreatic Lipase | IC₅₀ 0.143 ± 0.001 mg/mL (for a specific pyrrolidine derivative, related class) | Hydrogen bonding with Gly76, Phe77, Asp79, and His151. researchgate.net |

The piperidine moiety is a common structural feature in ligands for a multitude of receptors, particularly G-protein coupled receptors (GPCRs) and sigma receptors, which are significant targets in the central nervous system (CNS). clinmedkaz.orgnih.gov The basic nitrogen atom of the piperidine ring is often a key pharmacophoric element, as it is typically protonated at physiological pH and can form a critical ionic bond with an acidic residue (e.g., aspartate) in the receptor's binding pocket. nih.gov

For example, numerous antagonists of the histamine (B1213489) H₃ receptor (H₃R) and ligands of the sigma-1 (σ₁) receptor incorporate a piperidine ring. nih.govacs.org Molecular modeling and structure-activity relationship (SAR) studies have shown that the piperidine moiety is a critical structural element for dual H₃/σ₁ receptor activity. nih.gov The replacement of a piperazine ring with a piperidine ring can significantly enhance affinity for the σ₁ receptor while maintaining high affinity for the H₃R. nih.gov

In the context of opioid receptors, the piperidine ring is an essential component of morphine and many synthetic analgesics. tandfonline.com It is responsible for the analgesic activity by interacting with key residues within the µ-opioid receptor binding pocket, such as D147, Y148, and H297. tandfonline.com The interaction between the protonated nitrogen of the piperidine and the carboxylate side chain of an aspartate residue is a canonical interaction for many aminergic GPCR ligands.

Table 2: Examples of Piperidine Derivatives as Receptor Ligands

| Compound Class | Target Receptor | Binding Affinity (Kᵢ) | Role of Piperidine Moiety |

|---|---|---|---|

| Piperidine-based antagonists | Histamine H₃ (hH₃R) & Sigma-1 (σ₁R) | hH₃R Kᵢ = 7.70 nM; σ₁R Kᵢ = 3.64 nM (for compound 5) | Critical structural element for dual activity; enhances σ₁R affinity. nih.gov |

| 4-amino methyl piperidine derivatives | µ-Opioid Receptor (µ-OR) | Not specified (binding affinity ranges from -8.13 to -13.37 kcal/mol in docking studies) | Essential for analgesic activity; interacts with key residues like D147, Y148, H297. tandfonline.com |

| Benzyl-piperidinyl ethanone derivatives | Sigma-1 (S1R) | Kᵢ = 3.2 nM (for compound 1) | The basic nitrogen atom is crucial for efficient binding. rsc.org |

| Piperidine carboxamides | Transient Receptor Potential Ankyrin 1 (TRPA1) | Not specified | Binds to a hydrophobic site at the interface of pore helix 1 (PH1) and S5/S6 transmembrane segments. nih.govpnas.org |

Role of Stereochemistry and Structural Features in Biological Recognition

For (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine, the specific arrangement of substituents—the (2R,4S) stereochemistry, the N-Boc group, and the 4-hydroxyl group—is critical in defining its interaction with biological targets. Chirality plays a fundamental role in drug activity, as biological targets like enzymes and receptors are themselves chiral, leading to stereoselective interactions. mdpi.comthieme-connect.com

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. rsc.orgresearchgate.net When present in a molecule being evaluated for biological activity, it profoundly alters the properties of the nitrogen atom and the molecule as a whole.

Steric Hindrance: The bulky tert-butyl component of the Boc group introduces significant steric bulk around the nitrogen atom. This can influence binding by either preventing the molecule from fitting into a narrow binding pocket or, conversely, by promoting favorable van der Waals interactions in a larger, hydrophobic pocket.

Loss of Basicity and Charge: The electron-withdrawing nature of the carbonyl in the Boc group delocalizes the lone pair of electrons on the nitrogen, rendering it non-basic and uncharged at physiological pH. rsc.org This prevents the formation of the crucial ionic bond or salt bridge that is often the primary anchoring point for piperidine ligands in many receptors and enzymes (e.g., the interaction with aspartate residues). nih.govtandfonline.com

Hydrogen Bonding Capability: An unprotected secondary amine (>NH) can act as a hydrogen bond donor. The Boc group removes this capability, as the nitrogen is acylated and its proton is replaced. This eliminates a potential key interaction with hydrogen bond acceptors (e.g., carbonyl oxygens of amino acid backbones or side chains) in a target's active site.

Lipophilicity: The Boc group increases the lipophilicity of the molecule, which can favor partitioning into hydrophobic binding pockets or influence membrane permeability.

In essence, the Boc group "masks" the typical pharmacophoric properties of the piperidine nitrogen. nih.gov While this often leads to a loss of activity for targets that rely on an interaction with a basic amine, it could potentially enable or enhance binding to other targets where a charged interaction is detrimental or where a large, lipophilic group is preferred.

The hydroxyl (-OH) group is a key functional group in molecular recognition due to its ability to act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). acs.org The contribution of a hydroxyl group to binding affinity can be substantial, but it is highly dependent on its position and orientation within the binding site. acs.org

In this compound, the 4-hydroxyl group is in an axial position in the preferred chair conformation. This specific spatial orientation dictates the directionality of its potential interactions. It can form highly directional hydrogen bonds with polar amino acid residues such as serine, threonine, tyrosine, aspartate, or glutamate, or with the peptide backbone in a protein's binding site. scispace.comresearchgate.net

The presence of multiple hydroxyl groups on a piperidine ring has been shown to enhance acidity and create intramolecular hydrogen bond networks that stabilize specific conformations. scispace.comresearchgate.net In the context of intermolecular interactions, a single hydroxyl group can serve as a critical anchor point. For example, studies on MAO inhibitors revealed that the addition of a hydroxyl function to the piperidine ring increases the inhibitory effect. acs.org This enhancement is likely due to a specific hydrogen bonding interaction with the enzyme's active site that is not possible with the unsubstituted parent compound. The desolvation penalty for a hydroxyl group is high, meaning that for it to contribute positively to binding affinity, it must form interactions in the active site that are energetically more favorable than its interactions with water in the solvent. acs.org

In Vitro Biological Assays for Mechanistic Elucidation

A variety of in vitro assays are employed to investigate the biological activity of novel compounds and elucidate their mechanisms of action. These assays provide quantitative data on target engagement, potency, and selectivity.

Enzyme Inhibition Assays: These are used to determine the potency of a compound against a specific enzyme. For example, the Ellman's method is a colorimetric assay widely used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov For other enzymes like tyrosinase or pancreatic lipase, spectrophotometric assays are used to measure the rate of product formation in the presence and absence of the inhibitor, allowing for the calculation of IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%). researchgate.net

Receptor Binding Assays: These assays measure the affinity of a compound for a specific receptor. Typically, a radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Kᵢ) can be determined. nih.gov

Cell Proliferation and Cytotoxicity Assays: To assess anticancer potential, compounds are tested for their ability to inhibit the growth of cancer cell lines. Assays like the MTT or sulforhodamine B (SRB) assay are used to measure cell viability after treatment. nih.gov The results are typically reported as GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values.

Antimicrobial Assays: The minimum inhibitory concentration (MIC) is determined to assess a compound's ability to inhibit the growth of bacteria or fungi. This is typically done using broth microdilution methods. mdpi.com

Spectroscopic Interaction Studies: Techniques like fluorescence spectroscopy can be used to study the interaction of compounds with biological macromolecules like DNA. Changes in fluorescence intensity upon binding can provide information on the binding mode and affinity. nih.gov

Table 3: Common In Vitro Assays for Mechanistic Studies

| Assay Type | Purpose | Example Application | Measured Parameter(s) |

|---|---|---|---|

| Enzyme Inhibition Assay | To determine the potency and mode of enzyme inhibition. | Testing piperidine derivatives against acetylcholinesterase. nih.gov | IC₅₀, Kᵢ, Mode of inhibition (e.g., competitive, non-competitive) |

| Radioligand Binding Assay | To measure the binding affinity of a compound to a specific receptor. | Determining the affinity of novel compounds for histamine H₃ and sigma-1 receptors. nih.govacs.org | Kᵢ, Bₘₐₓ |

| Cell Proliferation Assay (e.g., SRB) | To evaluate the antiproliferative or cytotoxic effects on cell lines. | Screening piperidine derivatives against human tumor cell lines. nih.gov | GI₅₀, IC₅₀ |

| Broth Microdilution | To determine the minimum concentration needed to inhibit microbial growth. | Assessing the antibacterial activity of piperidine derivatives against M. tuberculosis. mdpi.com | Minimum Inhibitory Concentration (MIC) |

| Fluorescence Spectroscopy | To study binding interactions with macromolecules. | Evaluating the interaction between piperidine derivatives and calf thymus DNA (ctDNA). nih.gov | Binding constant (K), binding mode |

Enzyme Activity Assays (e.g., Inhibition of Acetyl-CoA Carboxylase in HepG2 cells)

There is no specific data available in the reviewed literature indicating that this compound is an inhibitor of Acetyl-CoA Carboxylase in HepG2 cells. However, the broader class of substituted piperidines has been shown to exhibit inhibitory activity against various enzymes. For instance, certain N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have demonstrated inhibitory effects on steroid-5alpha-reductase isozymes nih.gov. Additionally, piperidinyl-substituted chalcones have been identified as inhibitors of α-amylase tandfonline.com.

These examples suggest that the piperidine scaffold can be a valuable pharmacophore for enzyme inhibitors. The specific substitution pattern and stereochemistry of this compound would be critical in determining its potential inhibitory activity against enzymes like Acetyl-CoA Carboxylase. The presence of the methyl and hydroxyl groups, along with the Boc-protecting group, would influence its binding affinity and selectivity for the active site of a target enzyme.

To illustrate the potential for enzyme inhibition within this class of compounds, the following table presents data for N-substituted piperidine-4-(benzylidene-4-carboxylic acid) derivatives as inhibitors of steroid-5alpha-reductase.

| Compound | Type 1 IC50 (µM) (Rat) | Type 2 IC50 (µM) (Rat) |

| 6 | 3.44 | 0.37 |

| 7 | ~10 | 0.08 |

| 9 | 0.54 | 0.69 |

Data sourced from a study on N-substituted piperidine-4-(benzylidene-4-carboxylic acids) nih.gov.